Myristoleate is primarily found in the seed oil of the nutmeg tree (Myristica fragrans) and in small amounts in other sources such as palm oil and certain fish oils. It can also be synthesized through chemical processes involving myristic acid and various alcohols, leading to derivatives like cetyl myristoleate.
Myristoleate belongs to the class of fatty acids and is categorized specifically as a long-chain unsaturated fatty acid. Its molecular structure features a 14-carbon chain with a double bond located at the ninth carbon from the carboxyl end, which classifies it as an omega-5 fatty acid.
The synthesis of myristoleate can be achieved through several methods, including:
In one notable chemical synthesis process, myristic acid is reacted with methanol or cetyl alcohol at temperatures around 60-70 degrees Celsius for several hours, often employing sulfuric acid as a catalyst. The reaction typically requires careful monitoring to ensure complete conversion and minimize by-products .
Myristoleate has the following structural formula:
This indicates that it consists of 14 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms. The presence of a double bond in its structure contributes to its classification as an unsaturated fatty acid.
The molecular weight of myristoleate is approximately 226.37 g/mol. Its melting point is around -1 °C, making it a liquid at room temperature, which is significant for its application in various formulations .
Myristoleate participates in several chemical reactions typical of fatty acids:
The esterification reaction typically requires an acid catalyst and proceeds via a nucleophilic attack by the alcohol on the carbonyl carbon of the carboxylic group of myristoleate .
The mechanism of action for myristoleate's therapeutic effects primarily revolves around its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and modulate immune responses. In animal models, particularly those induced with collagen-induced arthritis, myristoleate has demonstrated significant reduction in inflammation and joint damage.
Studies indicate that doses ranging from 20 mg/kg to 900 mg/kg administered intraperitoneally result in reduced incidence and severity of arthritis symptoms . The precise biochemical pathways involved include modulation of immune cell activity and inhibition of inflammatory mediator release.
Relevant data shows that myristoleate retains stability under normal storage conditions but may oxidize when exposed to air over prolonged periods .
Myristoleate has several applications across different fields:
Myristoleate refers to the anion or ester derivatives of myristoleic acid, a 14-carbon monounsaturated fatty acid. The systematic IUPAC name is (9Z)-tetradec-9-enoate, denoting a cis double bond between carbons 9 and 10. The trans isomer, myristelaidate ((9E)-tetradec-9-enoate), occurs less commonly in biological systems but is documented in animal fats [8]. Structural variations include:
The cis configuration is critical for biological activity, as it influences molecular packing and fluidity. The trans isomer adopts a linear conformation akin to saturated fatty acids, altering melting points and reactivity [4] [8].
Myristoleate derivatives exhibit distinct properties due to their unsaturated chain:
Table 1: Physicochemical Properties of Key Myristoleate Derivatives
Compound | Molecular Formula | Melting Point | Boiling Point | Solubility | LogP |
---|---|---|---|---|---|
Myristoleic acid | C₁₄H₂₆O₂ | <0°C (liquid) | 338.9°C [8] | Insoluble in water; soluble in organic solvents | 5.57 [9] |
Cetyl myristoleate | C₃₀H₅₈O₂ | <25°C (liquid)* | N/A | Lipophilic | ~14.0 (calc.) |
Methyl myristoleate | C₁₅H₂₈O₂ | N/A | >250°C [5] | Ethanol, hexane | N/A |
* Liquid state at room temperature requires specific fatty acid profiles [1].
Key Properties:
Commercial CMO synthesis involves esterification of myristoleic acid with cetyl alcohol:$$\ce{CH3(CH2)3CH=CH(CH2)7COOH + CH3(CH2)14OH ->[H+] CH3(CH2)3CH=CH(CH2)7COO(CH2)15CH3}$$
Industrial Process:
Challenges:
Purification:
Table 2: Fatty Acid Profile of Tallow-Derived CMO Precursors [1]
Fatty Acid | Percentage | Ester Form | Impact on CMO Properties |
---|---|---|---|
Myristoleic (C14:1) | 3–5% | Cetyl myristoleate | Active ingredient |
Myristic (C14:0) | 20–25% | Cetyl myristate | Raises melting point |
Palmitic (C16:0) | 25–30% | Cetyl palmitate | Increases rigidity |
Oleic (C18:1) | 35–40% | Cetyl oleate | Maintains liquidity |
Analytical Validation:
Structural Comparison of Myristoleate Isomers
graph LR A[Myristoleate Isomers] --> B[cis-9-Tetradecenoate] A --> C[trans-9-Tetradecenoate] B --> D[Bent chain configuration] B --> E[Melting point - <0°C] B --> F[Biological activity] C --> G[Linear chain configuration] C --> H[Higher melting point] C --> I[Reduced bioactivity]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7